N-cyclohexyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-cyclohexyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs, often employing continuous flow techniques and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
N-cyclohexyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the furan or pyridazinyl groups .
Scientific Research Applications
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a pharmacological agent due to its ability to interact with specific molecular targets. For instance, derivatives of piperidine have been explored for their potential use in treating various diseases, including cancer and neurological disorders . In the industrial sector, this compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system . For example, in medicinal applications, this compound may inhibit or activate certain enzymes, thereby affecting cellular processes .
Comparison with Similar Compounds
N-cyclohexyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones . These compounds share a common piperidine core but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include 2-amino-4-(1-piperidine) pyridine derivatives and other piperidine-based molecules used in pharmaceutical research .
Biological Activity
N-cyclohexyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a piperidine ring substituted with a furan and pyridazine moiety. This structural complexity is believed to contribute to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing pyridazine and furan rings have shown promising results against various bacterial strains. In one study, compounds with related structures demonstrated minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus .
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
Example 1 | Staphylococcus aureus | 3.12 |
Example 2 | Escherichia coli | 12.5 |
N-cyclohexyl... | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has also been explored. Similar compounds have shown efficacy in inhibiting the proliferation of cancer cell lines. For example, benzoylpiperidine derivatives have demonstrated IC50 values ranging from 7.9 to 92 μM against various cancer cell lines, indicating their potential as therapeutic agents .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in critical biological pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It could modulate receptors associated with cell signaling pathways, affecting cell growth and survival.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound.
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several pyridazine derivatives, revealing that those with furan substitutions exhibited superior activity against Gram-positive bacteria .
- Cancer Cell Line Inhibition : Another study assessed the antiproliferative effects of piperidine derivatives on ovarian cancer cells, showing significant inhibition at low micromolar concentrations .
Properties
IUPAC Name |
N-cyclohexyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-20(21-16-5-2-1-3-6-16)15-10-12-24(13-11-15)19-9-8-17(22-23-19)18-7-4-14-26-18/h4,7-9,14-16H,1-3,5-6,10-13H2,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWWEYHWEVYYCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.